

# A Technical Guide to the Spectroscopic Analysis of Cyclohexaneacetic acid, 2-hydroxy-, γ-lactone

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Compound of Interest

Compound Name: 2(3H)-Benzofuranone, hexahydro
Cat. No.: B1619639

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Synonym: 2-Oxabicyclo[4.4.0]decan-3-one Molecular Formula: C<sub>8</sub>H<sub>12</sub>O<sub>2</sub> Molecular Weight: 140.18 g/mol

This technical guide provides a summary of the expected spectroscopic data for Cyclohexaneacetic acid, 2-hydroxy-, y-lactone. Direct experimental data for this specific compound is not extensively available in public spectroscopic databases. Therefore, this document combines data from structurally related compounds and general principles of spectroscopic analysis for y-lactones fused to a cyclohexane ring.

## **Spectroscopic Data**

The following tables summarize the expected and observed spectroscopic data for Cyclohexaneacetic acid, 2-hydroxy-, y-lactone and its close analogs.

Table 1: Infrared (IR) Spectroscopy Data



Functional Group	Expected Absorption (cm <sup>-1</sup> )	Notes
C=O (γ-lactone)	1770 - 1750	The five-membered lactone ring strain typically increases the carbonyl stretching frequency compared to acyclic esters.
C-O (ester)	1250 - 1150	Strong C-O stretching absorption is characteristic of esters and lactones.
C-H (alkane)	2960 - 2850	Stretching vibrations for the cyclohexane and lactone ring methylene groups.

Table 2: <sup>1</sup>H NMR Spectroscopy Data

Predicted chemical shifts (ppm) are based on the analysis of similar structures.



Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constants (Hz)	Notes
H adjacent to lactone oxygen	3.9 - 4.3	m	-	Protons on the carbon alpha to the ring oxygen.
H alpha to carbonyl	2.2 - 2.6	m	-	Protons on the carbon alpha to the carbonyl group.
Cyclohexane protons	1.2 - 2.0	m	-	A complex multiplet region for the methylene protons of the cyclohexane ring.

Table 3: 13C NMR Spectroscopy Data

Predicted chemical shifts (ppm) are based on the analysis of similar structures.

Carbon	Predicted Chemical Shift (ppm)	Notes
C=O (lactone carbonyl)	175 - 180	The carbonyl carbon of the lactone.
C-O (lactone)	75 - 85	The carbon atom attached to the ring oxygen.
C alpha to carbonyl	30 - 40	The carbon atom alpha to the carbonyl group.
Cyclohexane carbons	20 - 35	Methylene carbons of the cyclohexane ring.



Table 4: Mass Spectrometry Data

lon	m/z	Notes
[M]+	140	Molecular ion peak.
[M-CO]+	112	Loss of carbon monoxide from the lactone.
[M-H <sub>2</sub> O] <sup>+</sup>	122	Loss of water, although less common for the molecular ion.
[M-C <sub>2</sub> H <sub>4</sub> O] <sup>+</sup>	96	Loss of ethylene oxide fragment.
Further fragments	various	Complex fragmentation pattern arising from the cyclohexane ring.

## **Experimental Protocols**

Detailed methodologies for the key spectroscopic techniques are provided below.

#### 2.1 Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
- Sample Preparation:
  - Neat Liquid: If the sample is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
  - Solid: If the sample is a solid, it can be prepared as a KBr pellet. A small amount of the sample is ground with dry KBr powder and pressed into a transparent disk. Alternatively, a solution can be prepared in a suitable solvent (e.g., chloroform, carbon tetrachloride) and the spectrum recorded in a liquid cell.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm<sup>-1</sup>. A background spectrum of the empty sample holder (or pure solvent) is recorded and subtracted from the



sample spectrum.

- Analysis: The positions and intensities of the absorption bands are correlated with the functional groups present in the molecule.
- 2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
- Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz for <sup>1</sup>H NMR) is used.
- · Sample Preparation:
  - Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
  - A small amount of a reference standard, such as tetramethylsilane (TMS), is added (often already present in the solvent).
  - The solution is transferred to a 5 mm NMR tube.
- ¹H NMR Data Acquisition:
  - The spectrometer is tuned and the magnetic field is shimmed to achieve homogeneity.
  - A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay.
  - The resulting Free Induction Decay (FID) is Fourier transformed to obtain the spectrum.
- <sup>13</sup>C NMR Data Acquisition:
  - A proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each carbon.
  - Longer acquisition times or a greater number of scans are usually required due to the lower natural abundance of <sup>13</sup>C.
- Analysis: Chemical shifts, signal integrations, and coupling patterns are analyzed to determine the structure of the molecule.



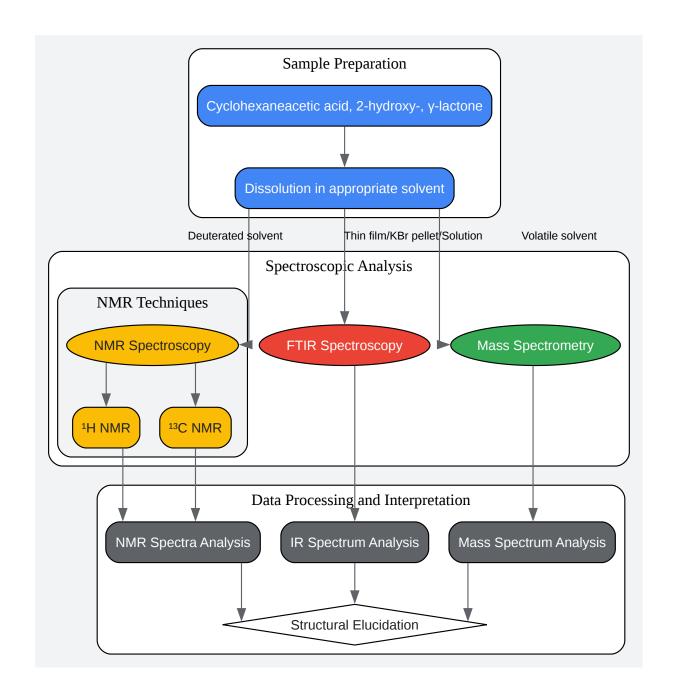
#### 2.3 Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation.
- Ionization Method:
  - Electron Ionization (EI): A high-energy electron beam is used to ionize the sample, often leading to extensive fragmentation. This is useful for structural elucidation.
  - Electrospray Ionization (ESI): A soft ionization technique often used with LC-MS, which typically results in less fragmentation and a prominent molecular ion peak.
- Sample Preparation:
  - GC-MS: The sample is dissolved in a volatile solvent (e.g., dichloromethane, hexane) at a low concentration (e.g., 1 mg/mL).
  - LC-MS: The sample is dissolved in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile, water).
- Data Acquisition: The mass spectrometer is scanned over a specific mass-to-charge (m/z) range to detect the molecular ion and fragment ions.
- Analysis: The mass of the molecular ion is used to determine the molecular weight. The fragmentation pattern provides information about the structure of the molecule.

### **Visualizations**

Experimental Workflow for Spectroscopic Analysis





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Caption: Workflow for the spectroscopic analysis of a chemical compound.

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